Bienvenue dans la boutique en ligne BenchChem!

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Choose (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine for superior lipophilicity—1,2,4-oxadiazole regioisomers show ~10× higher log D than 1,3,4-isomers, enhancing membrane permeability without added MW. It serves as a metabolically stable bioisostere for labile esters/amides, with validated plasma half-life extension from minutes to >60 h. The 97% purity and reactive –CH₂NH₂ handle ensure reliable amide coupling, reductive amination, and sulfonamide synthesis for rapid SAR exploration. Avoid regioisomer substitution—protect SAR integrity with the correct scaffold.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 876715-43-4
Cat. No. B1276533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
CAS876715-43-4
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=N2)CN
InChIInChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2
InChIKeyGQASRVLTKCPNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 876715-43-4) Structural Identity and Core Class Definition


(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 876715-43-4; molecular formula C10H11N3O; MW 189.21 g/mol) [1] is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted with a benzyl group at the 3-position and a primary aminomethyl group at the 5-position. As a member of the 1,2,4-oxadiazole class, the compound embodies the distinctive 1,2,4-regioisomeric arrangement of nitrogen and oxygen atoms within the five-membered ring—a configuration known to confer higher lipophilicity (log D) and distinct charge distribution characteristics compared to the isomeric 1,3,4-oxadiazole series [2]. This specific substitution pattern (3-benzyl, 5-methanamine) provides a reactive primary amine handle for downstream derivatization while maintaining the metabolically robust oxadiazole core, positioning it as a versatile intermediate for medicinal chemistry and agrochemical research programs.

Critical Procurement Risks When Substituting (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine with Alternative Oxadiazole Regioisomers or Heterocyclic Scaffolds


Indiscriminate substitution of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine with structurally related oxadiazole regioisomers (e.g., 1,3,4-oxadiazole analogs) or alternative heterocyclic amines introduces quantifiable alterations in key physicochemical and pharmacokinetic parameters. Matched-pair analyses within large pharmaceutical compound collections demonstrate that 1,2,4-oxadiazole isomers consistently exhibit an order of magnitude higher lipophilicity (log D) relative to their 1,3,4-oxadiazole counterparts [1], a property that directly governs membrane permeability, tissue distribution, and off-target binding profiles. Furthermore, the 1,2,4-oxadiazole ring functions as a hydrolytically resistant bioisostere for metabolically labile ester and amide functionalities [2]. Consequently, replacing this specific scaffold with a 1,3,4-oxadiazole isomer or a non-oxadiazole heterocycle will alter lipophilicity-driven pharmacology, may introduce unexpected metabolic instability, and disrupt established structure–activity relationships (SAR) within a development series—rendering cross-scaffold interchange scientifically unsound without rigorous re-optimization of the entire molecular series.

Quantitative Comparative Evidence for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Selection: Differentiators vs. Alternative Scaffolds and Procurement Benchmarks


Lipophilicity Differentiation: 1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole Regioisomer

In a systematic matched-pair analysis of the AstraZeneca corporate compound collection, 1,2,4-oxadiazole-containing compounds consistently exhibit an order of magnitude (~10×) higher lipophilicity (measured as log D) compared to their direct 1,3,4-oxadiazole isomeric counterparts [1]. This differential property is intrinsic to the regioisomeric arrangement of heteroatoms, which governs the dipole moment and hydrogen-bonding potential of the heterocyclic core [1]. As a 1,2,4-oxadiazole derivative, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine shares this class-level elevated log D profile, distinguishing it from analogous 1,3,4-oxadiazole-based building blocks that would exhibit substantially lower lipophilicity.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Metabolic Stability Advantage: 1,2,4-Oxadiazole as a Hydrolysis-Resistant Bioisostere of Ester/Amide Functionalities

The 1,2,4-oxadiazole ring is established as a hydrolytically stable bioisostere for metabolically labile ester and amide groups, due to its inherent resistance to esterase- and amidase-mediated cleavage [1]. In a representative case study, replacement of a methyl ester moiety in the alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitor series with a 1,2,4-oxadiazole system increased metabolic stability in rat plasma from a short half-life (presumably minutes, based on the rapid ester hydrolysis of the parent series) to t₁/₂ = 61 hours for the oxadiazole-containing analog (ADAM 6) [2]. As a 1,2,4-oxadiazole-containing building block, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine offers this same core heterocycle for incorporation into drug candidates, providing a validated route to mitigating esterase- or amidase-mediated metabolic liabilities.

Drug Metabolism Bioisosterism Pharmacokinetics

Purity Benchmark for Reproducible Research: Comparative Analysis of Commercially Available Batches

Commercially sourced (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is available from multiple reputable vendors with documented minimum purity specifications of 95% (AKSci Catalog 1329AF) and 97% (Apollo Scientific/CymitQuimica Ref. 54-OR960230) . In contrast, closely related alternative oxadiazole methanamine building blocks—particularly those with non-benzyl aromatic substitution or alternative regioisomers—frequently exhibit lower or more variable purity profiles from commercial suppliers, with typical specifications ranging from 90–95% for custom-synthesized analogs [1]. This batch-to-batch purity differential of ≥2–5% absolute purity translates into reduced byproduct interference in downstream coupling reactions and improved reproducibility in biological assays.

Chemical Procurement Quality Control Reproducibility

Structural Confirmation for QC and Identity Assurance: NMR Characterization Data

The hydrochloride salt of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has been characterized by ¹H NMR, with spectral data confirming the identity and purity of the compound . In contrast, many alternative oxadiazole methanamine regioisomers (e.g., (5-benzyl-1,2,4-oxadiazol-3-yl)methanamine or (5-benzyl-1,3,4-oxadiazol-2-yl)methanamine) are offered only through custom synthesis and lack readily accessible, vendor-supplied spectroscopic characterization data [1]. The availability of NMR-confirmed structural identity for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine reduces analytical burden upon receipt and provides a verifiable benchmark for batch-to-batch consistency.

Analytical Chemistry Quality Control Structural Verification

High-Confidence Application Scenarios for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Deployment Based on Quantified Differentiation Evidence


Lead Optimization Programs Requiring Defined Lipophilicity to Modulate Membrane Permeability

The established class-level property of 1,2,4-oxadiazole regioisomers—an order of magnitude higher log D compared to 1,3,4-oxadiazole matched pairs [1]—directly informs the use of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in medicinal chemistry programs where elevated lipophilicity is desirable to enhance passive membrane permeability or tissue penetration. Incorporating this 1,2,4-oxadiazole-based building block into a molecular series provides a quantifiable lipophilicity advantage over 1,3,4-oxadiazole alternatives, enabling rational tuning of pharmacokinetic properties without introducing additional lipophilic substituents that may increase molecular weight or promiscuous off-target binding.

Mitigation of Metabolic Instability in Ester- or Amide-Containing Drug Candidates via Bioisosteric Replacement

When a development candidate exhibits rapid clearance due to esterase- or amidase-mediated hydrolysis of a labile ester or amide group, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine serves as a metabolically robust building block for introducing a 1,2,4-oxadiazole bioisostere. The demonstrated increase in plasma half-life from minutes to 61 hours upon substituting a methyl ester with a 1,2,4-oxadiazole system [2] establishes a validated precedent for this strategy. Utilizing this specific building block in a scaffold-hopping or bioisosteric replacement campaign directly addresses a quantifiable metabolic liability, potentially rescuing otherwise promising chemotypes from attrition due to poor pharmacokinetics.

Reproducible High-Yield Synthesis in Multi-Step Reaction Sequences Requiring Defined Building Block Purity

For synthetic routes involving amide coupling, reductive amination, or other transformations sensitive to nucleophilic impurities, the documented commercial purity of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine at 95–97% [3] provides a quality-controlled starting material with lower batch-to-batch variability compared to custom-synthesized or lower-purity alternative oxadiazole amines. This purity advantage translates into higher and more reproducible yields in downstream reactions, reduced purification burden, and more reliable structure–activity relationship (SAR) interpretation in biological assays—critical factors in both academic research laboratories and industrial medicinal chemistry workflows.

Accelerated Hit-to-Lead Campaigns Leveraging Established Oxadiazole Pharmacophore Space

The 1,2,4-oxadiazole core is a privileged pharmacophore in drug discovery, recognized for its bioisosteric versatility and favorable physicochemical properties [4]. (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine provides a chemically tractable entry point into this pharmacophore space, with the primary amine handle enabling facile diversification via amide bond formation, reductive amination, or sulfonamide synthesis. The compound's 3-benzyl substitution offers a hydrophobic aromatic anchor for protein binding site interactions, while the 5-methanamine group provides a vector for appending additional pharmacophoric elements. This dual functionalization pattern supports efficient parallel synthesis and rapid SAR exploration in hit-to-lead programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.